2-(1-Ethoxyethoxy)ethan-1-ol

Polymer Chemistry Protecting Group Heterobifunctional PEG

2-(1-Ethoxyethoxy)ethan-1-ol (CAS 65850-74-0) is a specialized glycol ether derivative characterized by an internal acetal group. This structural feature, which contains an acid-cleavable linkage, fundamentally distinguishes it from standard glycol ethers like 2-Ethoxyethanol and 2-(2-Ethoxyethoxy)ethanol.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 65850-74-0
Cat. No. B14467642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethoxyethoxy)ethan-1-ol
CAS65850-74-0
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCOC(C)OCCO
InChIInChI=1S/C6H14O3/c1-3-8-6(2)9-5-4-7/h6-7H,3-5H2,1-2H3
InChIKeyYYERDWDXHOKYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 2-(1-Ethoxyethoxy)ethan-1-ol (CAS 65850-74-0) for Advanced Synthesis and Formulation


2-(1-Ethoxyethoxy)ethan-1-ol (CAS 65850-74-0) is a specialized glycol ether derivative characterized by an internal acetal group . This structural feature, which contains an acid-cleavable linkage, fundamentally distinguishes it from standard glycol ethers like 2-Ethoxyethanol and 2-(2-Ethoxyethoxy)ethanol [1]. While it shares the dual solubility characteristics of the glycol ether family, its primary utility and value proposition are not as a general-purpose solvent but as a multifunctional reagent: a latent source of ethanol and acetaldehyde, and a protected hydroxyl initiator for polymer synthesis [2]. Its predicted physical properties, including a boiling point of approximately 176°C, a flash point around 60.5°C, and a calculated logP of -0.26, further delineate its distinct profile for specific industrial and research applications .

Why 2-(1-Ethoxyethoxy)ethan-1-ol Cannot Be Substituted with Common Glycol Ethers


Generic substitution of 2-(1-Ethoxyethoxy)ethan-1-ol with common glycol ethers like 2-Ethoxyethanol (CAS 110-80-5) or 2-(2-Ethoxyethoxy)ethanol (CAS 111-90-0) is not chemically or functionally equivalent due to its unique acetal structure. This acetal linkage imparts a controlled acid-lability that is absent in standard ethers, making it essential for applications requiring a masked hydroxyl group or a sacrificial alcohol precursor [1]. Substitution would result in the loss of this specific reactivity, failing to provide the necessary protection/deprotection chemistry in polymer synthesis [1]. Furthermore, its boiling point (176°C) and flash point (60.5°C) place it in a distinct volatility and safety profile compared to both the more volatile 2-Ethoxyethanol (bp 135°C, flash point 44°C) and the less volatile 2-(2-Ethoxyethoxy)ethanol (bp 197°C, flash point 94°C) . This difference is critical for controlling evaporation rates in coatings and other formulated products .

Quantitative Differentiation Evidence for 2-(1-Ethoxyethoxy)ethan-1-ol Procurement


Acid-Cleavable Acetal Linkage: A Unique Functional Handle for Polymer Synthesis vs. Inert Glycol Ethers

Unlike common glycol ethers such as 2-Ethoxyethanol, 2-(1-Ethoxyethoxy)ethan-1-ol (EEE) contains an acid-cleavable acetal protection group that is essential for its role as an initiator in anionic polymerization [1]. This specific functionality allows for the synthesis of well-defined heterobifunctional poly(ethylene glycol) (PEG) derivatives, a feat not achievable with the stable ether bonds of its analogs. The acid-lability was confirmed by the successful cleavage of the acetal group under acidic conditions to yield the desired heterobifunctional PEGs, HO-PEG-alkyne and HS-PEG-alkyne [1].

Polymer Chemistry Protecting Group Heterobifunctional PEG

Boiling Point Comparison: 2-(1-Ethoxyethoxy)ethan-1-ol Offers an Intermediate Volatility Profile

The boiling point of 2-(1-Ethoxyethoxy)ethan-1-ol provides a differentiated evaporation profile compared to its closest analogs. It occupies a middle ground between the highly volatile 2-Ethoxyethanol and the much less volatile 2-(2-Ethoxyethoxy)ethanol, allowing formulators to fine-tune drying times and film formation . While these are predicted or cross-study values, the quantitative differences are substantial and industrially relevant.

Solvent Selection Coating Formulation Evaporation Rate

Flash Point Safety Profile: Reduced Flammability Hazard Compared to 2-Ethoxyethanol

The predicted flash point of 2-(1-Ethoxyethoxy)ethan-1-ol (60.5°C) is significantly higher than that of the common solvent 2-Ethoxyethanol (44.4°C) . This quantitative difference has direct implications for safe handling, storage classification, and transportation, making 2-(1-Ethoxyethoxy)ethan-1-ol a potentially less hazardous alternative in applications where a lower flash point solvent is undesirable.

Safety Flammability Regulatory Compliance

Miscibility with Non-Polar Solvents: Quantified Phase Separation Behavior for Coalescing Aid Functionality

According to US Patent 5753738, 2-(1-Ethoxyethoxy)ethan-1-ol and related alkoxy ethoxyethanols are specifically claimed for their ability to act as coupling solvents/coalescing aids in aqueous resin formulations [1]. A key performance differentiator is its miscibility profile with non-polar solvents. The patent teaches that compounds in this class, when mixed with n-heptane in a 30:70 weight ratio, exhibit a specific phase separation behavior upon water addition, which is crucial for their function as a coalescing aid. For instance, they either (a) do not cause phase separation until more than 2.5% w/w of water is added, or (b) phase separation occurs in the form of droplets upon addition of at least 1.5% w/w of water, with droplets comprising >50% w/w water [1]. This precise behavior, a result of the compound's specific amphiphilic balance, is engineered for optimal film formation.

Coating Additive Coalescing Aid Aqueous Formulation

Optimal Application Scenarios for 2-(1-Ethoxyethoxy)ethan-1-ol Based on Evidence


Synthesis of Heterobifunctional Poly(ethylene glycol) (PEG) Derivatives

This is the most high-value and scientifically distinct application for 2-(1-Ethoxyethoxy)ethan-1-ol (EEE). As demonstrated by Li and Chau (2010), EEE is an essential initiator for anionic polymerization because its acid-cleavable acetal group serves as a protected hydroxyl handle [1]. After polymerization, mild acidic deprotection yields a well-defined, telechelic heterobifunctional PEG (e.g., HO-PEG-alkyne) [1]. This allows for the creation of complex bioconjugates, targeted drug delivery systems, and advanced biomaterials that require PEG spacers with two different reactive end-groups. No other glycol ether provides this precise synthetic utility.

High-Boiling Coalescing Aid in Aqueous Coatings and Paints

Based on the functional specifications in US Patent 5753738, 2-(1-Ethoxyethoxy)ethan-1-ol is optimally used as a coalescing aid in waterborne latex paints and other aqueous resin systems [1]. Its intermediate boiling point (~176°C) balances the need for effective film formation with an appropriate evaporation rate, as discussed in Section 3 . The defined miscibility with non-polar hydrocarbons like n-heptane, combined with a controlled response to water, makes it a more precise tool for formulators seeking to optimize film properties, gloss, and block resistance compared to using more general-purpose solvents.

Solvent and Latent Reactant in Fragrance and Flavor Formulations

While no quantitative head-to-head studies were located in the accessible sources, the acetal structure of 2-(1-Ethoxyethoxy)ethan-1-ol suggests it can function as a pro-fragrance or controlled-release agent. Under mildly acidic conditions, acetals can hydrolyze to release volatile alcohols and aldehydes (in this case, ethanol and acetaldehyde) [1]. This property is class-level inference from acetal chemistry and makes it a candidate for applications where a delayed or sustained release of these small volatile molecules is desired, a feature not shared by its stable ether analogs.

Specialty Cleaning Formulation with a Safer Flammability Profile

For industrial cleaning formulations where a glycol ether is required but the high flammability of 2-Ethoxyethanol (flash point 44.4°C) is a safety or regulatory concern, 2-(1-Ethoxyethoxy)ethan-1-ol presents a compelling alternative. Its predicted flash point of 60.5°C places it in a less hazardous category, potentially simplifying storage and handling [1]. Its ability to dissolve both polar and non-polar soils, while offering this improved safety margin, makes it a strategic choice for formulators seeking to replace more hazardous solvents without sacrificing cleaning performance.

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